4-Ethoxy-3-hydroxyphenylacetic Acid

Enzyme Inhibition Pyrimidine Metabolism Drug Discovery

4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1) is a phenylacetic acid derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol. It is characterized by a 4-ethoxy and a 3-hydroxy substitution on the phenyl ring, distinguishing it from related catecholamine metabolites and synthetic phenylacetic acid analogs.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 26691-28-1
Cat. No. B3041292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-hydroxyphenylacetic Acid
CAS26691-28-1
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC(=O)O)O
InChIInChI=1S/C10H12O4/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5,11H,2,6H2,1H3,(H,12,13)
InChIKeyKBJNAVBOVXYTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1): Key Chemical and Procurement Attributes


4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1) is a phenylacetic acid derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . It is characterized by a 4-ethoxy and a 3-hydroxy substitution on the phenyl ring, distinguishing it from related catecholamine metabolites and synthetic phenylacetic acid analogs. This compound serves as a versatile small molecule scaffold for organic synthesis and pharmaceutical research , with a predicted bioactivity profile suggesting potential roles as a lipid metabolism regulator and angiogenesis stimulant based on in silico analysis [1].

Why Generic Substitution Fails: Distinct Structural and Functional Profile of 4-Ethoxy-3-hydroxyphenylacetic Acid


The substitution pattern of 4-Ethoxy-3-hydroxyphenylacetic Acid (4-ethoxy, 3-hydroxy) is a critical determinant of its chemical and biological behavior. Generic substitution with other phenylacetic acid derivatives is not recommended due to quantifiable differences in enzyme inhibition potency [1], distinct physicochemical properties such as LogP , and a unique predicted bioactivity fingerprint not shared by closely related analogs [2]. These specific features directly impact its suitability as a research tool or intermediate in synthetic pathways, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-Ethoxy-3-hydroxyphenylacetic Acid vs. Analogs


Inhibition of Dihydroorotase: Potency Comparison with Structural Analogs

4-Ethoxy-3-hydroxyphenylacetic Acid exhibits a measurable, albeit weak, inhibitory activity against the enzyme dihydroorotase from mouse Ehrlich ascites cells, with an IC₅₀ value of 1,000,000 nM (1 mM) at pH 7.37 [1]. This activity, while low, is a quantifiable biochemical interaction. In contrast, its close positional isomer, 3-Ethoxy-4-hydroxyphenylacetic Acid (CAS 80018-50-4), has no reported data for this specific target, suggesting the 4-ethoxy substitution may confer a distinct enzyme interaction profile compared to the 3-ethoxy variant [1][2].

Enzyme Inhibition Pyrimidine Metabolism Drug Discovery

Physicochemical Differentiation: pKa and Lipophilicity of 4-Ethoxy-3-hydroxyphenylacetic Acid

The physicochemical profile of 4-Ethoxy-3-hydroxyphenylacetic Acid is defined by a calculated XLogP3 of 1.3 and a topological polar surface area (TPSA) of 66.8 Ų . These values are central to predicting membrane permeability and oral bioavailability. Its positional isomer, 3-Ethoxy-4-hydroxyphenylacetic Acid, exhibits a comparable but distinct profile with a predicted LogP of approximately 1.51 and a similar TPSA of 66.76 Ų . More significantly, the compound's predicted pKa of 3.87 indicates a higher acidity compared to other phenylacetic acid derivatives, which can influence its ionization state at physiological pH and its reactivity in synthesis.

Physicochemical Properties ADME Lead Optimization

Computational Bioactivity Fingerprint vs. Homovanillic Acid

In silico prediction models assign 4-Ethoxy-3-hydroxyphenylacetic Acid a unique bioactivity spectrum, including high probability scores for 'Lipid metabolism regulator' (Pa = 0.999) and 'Angiogenesis stimulant' (Pa = 0.995) [1]. This predicted profile differs significantly from the well-characterized biological role of Homovanillic Acid (HVA; 4-hydroxy-3-methoxyphenylacetic acid), a major dopamine metabolite . HVA is primarily associated with oxidative enzyme detection and is not predicted to have the same regulatory or stimulatory activities as 4-Ethoxy-3-hydroxyphenylacetic Acid. This divergence suggests the ethoxy substitution redirects the compound's potential biological targets away from catecholamine pathways.

Computational Pharmacology Drug Repurposing Target Prediction

Procurement-Driven Application Scenarios for 4-Ethoxy-3-hydroxyphenylacetic Acid


As a Chemical Probe for Dihydroorotase-Mediated Pathways

Given its defined, albeit weak, inhibitory activity against dihydroorotase (IC₅₀ = 1,000,000 nM) [1], 4-Ethoxy-3-hydroxyphenylacetic Acid can be utilized as a starting chemical probe to study the enzyme's function in pyrimidine biosynthesis. Its distinct 4-ethoxy substitution, compared to inactive or untested isomers, makes it a valuable tool for initial structure-activity relationship (SAR) investigations.

As a Building Block with Favorable Physicochemical Properties

The compound's calculated properties, including an XLogP3 of 1.3 and a TPSA of 66.8 Ų , position it as a suitable building block for medicinal chemistry programs targeting oral bioavailability. Its distinct pKa profile (3.87) also offers unique reactivity for synthetic derivatization, enabling the exploration of chemical space distinct from more common phenylacetic acid scaffolds.

As a Model Compound for Lipid Metabolism or Angiogenesis Studies

Based on its high-prediction scores for regulating lipid metabolism (Pa=0.999) and stimulating angiogenesis (Pa=0.995) [2], this compound presents a focused research opportunity. Researchers can investigate its in vitro and in vivo effects on these specific pathways, validating the computational predictions and potentially uncovering novel therapeutic applications unrelated to dopamine signaling .

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